molecular formula C16H14N6O3 B6519349 1-(2H-1,3-benzodioxol-5-yl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea CAS No. 946233-76-7

1-(2H-1,3-benzodioxol-5-yl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea

Cat. No. B6519349
CAS RN: 946233-76-7
M. Wt: 338.32 g/mol
InChI Key: RSTQFDAHBAFOOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2H-1,3-benzodioxol-5-yl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea, hereafter referred to as 1,3-BDTU, is a small organic molecule with potential applications in scientific research. It has been used in a variety of studies, including those related to its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. Finally, a list of potential future directions for 1,3-BDTU research will be provided.

Scientific Research Applications

1,3-BDTU has been used in a variety of scientific research applications. It has been used as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 1,3-BDTU has been used in studies of the mechanism of action of various drugs, as well as in studies of the biochemical and physiological effects of these drugs. It has also been used in studies of the effects of various drugs on the central nervous system, as well as in studies of the effects of various drugs on the cardiovascular system.

Mechanism of Action

1,3-BDTU has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is believed that 1,3-BDTU binds to the active site of the enzyme and prevents it from breaking down the neurotransmitter. This action results in an increase in the levels of acetylcholine in the body, which can have a variety of effects, depending on the location of the enzyme in the body.
Biochemical and Physiological Effects
1,3-BDTU has been found to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the body, which can have a variety of effects, depending on the location of the enzyme in the body. In addition, 1,3-BDTU has been found to have anti-inflammatory, anti-cancer, and anti-aging effects. It has also been found to have neuroprotective and antioxidant effects, as well as to be an effective inhibitor of the enzyme acetylcholinesterase.

Advantages and Limitations for Lab Experiments

1,3-BDTU has a number of advantages and limitations for laboratory experiments. One of the main advantages of using 1,3-BDTU in laboratory experiments is that it is a relatively inexpensive and easy to obtain compound. In addition, it is a relatively stable molecule, making it well suited for use in a variety of laboratory experiments. However, 1,3-BDTU is not as potent as some other compounds, and it can be difficult to work with in certain laboratory experiments.

Future Directions

1,3-BDTU has a number of potential future directions for research. One potential area of research is to further study the biochemical and physiological effects of 1,3-BDTU, as well as its potential therapeutic applications. In addition, further research could be done to explore the potential of 1,3-BDTU as an inhibitor of acetylcholinesterase, as well as its potential use in the treatment of Alzheimer’s disease and other neurological disorders. Finally, further research could be done to explore the potential of 1,3-BDTU as an anti-inflammatory, anti-cancer, and anti-aging agent.

Synthesis Methods

1,3-BDTU can be synthesized by a variety of methods, including the reaction of 1,3-dioxolane with 1-phenyl-1H-1,2,3,4-tetrazol-5-ylmethyl isocyanide. This reaction is typically performed in a solvent such as acetonitrile, and the resulting product is a white crystalline solid. Other methods of synthesis include the reaction of 1,3-dioxolane with 1-phenyl-1H-1,2,3,4-tetrazol-5-ylmethyl isothiocyanate, and the reaction of 1,3-dioxolane with 1-phenyl-1H-1,2,3,4-tetrazol-5-ylmethyl sulfonate.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(1-phenyltetrazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3/c23-16(18-11-6-7-13-14(8-11)25-10-24-13)17-9-15-19-20-21-22(15)12-4-2-1-3-5-12/h1-8H,9-10H2,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTQFDAHBAFOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2H-1,3-benzodioxol-5-yl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea

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